![molecular formula C9H9ClF3N5O B1473296 ({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride CAS No. 1426290-79-0](/img/structure/B1473296.png)
({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride
Overview
Description
({1-[4-(Trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride, or TFMTMA-HCl, is a versatile, powerful, and useful compound for many scientific research applications. It is an organic compound belonging to the class of amines, and is used in many laboratory experiments and studies. The purpose of
Scientific Research Applications
TFMTMA-HCl is used in many scientific research applications, including the study of cell signaling pathways, enzyme activity, and biochemical and physiological processes. It has been used to study the effects of various hormones on the body, as well as the effects of various drugs on cells. It has also been used to study the effects of various toxins on cells.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as the calcitonin gene-related peptide (cgrp) receptor
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially altering their function . The trifluoromethoxy group in the compound could play a role in these interactions, as it is known to influence the HOMO and LUMO energy levels of compounds .
Result of Action
Advantages and Limitations for Lab Experiments
TFMTMA-HCl has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is relatively stable in solution. It is also relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, TFMTMA-HCl does have some limitations for use in laboratory experiments. It is not very soluble in water, and can be difficult to dissolve in certain solvents.
Future Directions
There are several potential future directions for the use of TFMTMA-HCl. One potential direction is the use of TFMTMA-HCl in the treatment of various diseases, such as cancer, autoimmune diseases, and inflammatory diseases. Another potential direction is the use of TFMTMA-HCl to study the effects of various drugs on cells and tissues. Additionally, TFMTMA-HCl could be used to study the effects of various toxins on cells and tissues. Finally, TFMTMA-HCl could be used to study the effects of various hormones on the body.
properties
IUPAC Name |
[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5O.ClH/c10-9(11,12)18-7-3-1-6(2-4-7)17-8(5-13)14-15-16-17;/h1-4H,5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOMMXYQGGQCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CN)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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